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Phosphatidyl-tris

Phospholipid structural biology Membrane lipidomics Bacterial phospholipid metabolism

Phosphatidyl-tris (1,2-dioleoyl-sn-glycero-3-phospho-Tris; CAS 131235-28-4) is a synthetic glycerophospholipid in which the canonical headgroup is replaced by tris(hydroxymethyl)aminomethane (Tris), yielding the molecular formula C₄₃H₈₂NO₁₀P and a molecular weight of 804.1 g/mol. The compound was first synthesized and rigorously characterized by Schmid et al.

Molecular Formula C43H82NO10P
Molecular Weight 804.1 g/mol
CAS No. 131235-28-4
Cat. No. B156062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphatidyl-tris
CAS131235-28-4
Synonyms1,2-dioleoyl-sn-glycero-3-phospho-tris
phosphatidyl-Tris
Molecular FormulaC43H82NO10P
Molecular Weight804.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C43H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)51-35-40(36-52-55(49,50)53-39-43(44,37-45)38-46)54-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40,45-46H,3-16,21-39,44H2,1-2H3,(H,49,50)/b19-17+,20-18-/t40-/m1/s1
InChIKeyYIOFGSXRHXGDLX-NZFSMJPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphatidyl-tris (CAS 131235-28-4): Chemical Identity and Core Characteristics for Procurement Decisions


Phosphatidyl-tris (1,2-dioleoyl-sn-glycero-3-phospho-Tris; CAS 131235-28-4) is a synthetic glycerophospholipid in which the canonical headgroup is replaced by tris(hydroxymethyl)aminomethane (Tris), yielding the molecular formula C₄₃H₈₂NO₁₀P and a molecular weight of 804.1 g/mol [1]. The compound was first synthesized and rigorously characterized by Schmid et al. (1991) as part of a structural identity correction: a phospholipid previously misidentified as N-acylphosphatidylserine in Rhodopseudomonas sphaeroides was definitively shown to be phosphatidyl-Tris through comparative IR, ¹³C NMR, and ¹H NMR spectroscopy [2]. The Tris headgroup uniquely confers a primary amine functionality, a feature absent in most naturally occurring glycerophospholipids such as phosphatidylcholine (PC) or phosphatidylethanolamine (PE) [3]. Commercially, phosphatidyl-Tris is available as a research-grade lipid with a typical purity specification of ≥95% .

Why Phosphatidyl-tris Cannot Be Replaced by Generic Phospholipid Analogs in Experimental Systems


Generic phospholipid substitution fails for phosphatidyl-tris because its Tris-derived headgroup confers a unique combination of structural, chemical, and biological properties that are absent in natural phospholipids (PC, PE, PS) and their N-acyl derivatives. The Tris moiety introduces a primary amine that is chemically accessible for fluorescamine derivatization—a property not shared by N-acylphosphatidylserine or phosphatidylcholine [1]. Critically, phosphatidyl-tris exhibits differential susceptibility to alkaline deacylation compared with N-acyl-PS: alkaline methanolysis completely deacylates phosphatidyl-tris to yield a fatty acid:phosphorus ratio of ~2.0, whereas N-acyl-PS retains an N-acyl-linked fatty acid and yields only ~1.9 under identical conditions [2]. In bacterial membrane models, Tris-supplemented growth media induce accumulation of this lipid to levels as high as 40% of total cellular phospholipid, demonstrating that the Tris headgroup is actively utilized as a biosynthetic substrate—an activity that cannot be replicated by simply adding free Tris buffer alongside conventional phospholipids [3]. These properties mean that experiments requiring a chemically defined phospholipid with a Tris headgroup cannot rely on ad hoc mixtures of standard phospholipids with Tris buffer.

Quantitative Differentiation Evidence for Phosphatidyl-tris vs. Closest Analogs and Alternatives


Structural Identity Resolution: Phosphatidyl-tris Is Not N-Acylphosphatidylserine

A phospholipid isolated from Tris-grown R. sphaeroides and previously identified as N-acylphosphatidylserine (N-acyl-PS) was demonstrated by Schmid et al. (1991) to instead be phosphatidyl-tris. Both synthetic compounds were prepared: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho(N-oleoyl)serine (N-acyl-PS) and 1,2-dioleoyl-sn-glycero-3-phospho-Tris (phosphatidyl-tris). The IR spectrum of phosphatidyl-tris shows a characteristic broad O–H stretch at 3400–3200 cm⁻¹ from the Tris hydroxymethyl groups and a primary amine N–H stretch superimposed near 3300 cm⁻¹, whereas N-acyl-PS exhibits an amide carbonyl absorption absent in phosphatidyl-tris [1]. ¹³C NMR spectra of phosphatidyl-tris recorded in CDCl₃ show signals corresponding to the Tris carbons (including the quaternary carbon bearing the amino group and the three hydroxymethyl carbons) that are entirely distinct from the serine α-carbon and carboxyl signals of N-acyl-PS [2]. The ¹H NMR spectrum (300 MHz) of phosphatidyl-tris shows resonances for the Tris methylene protons adjacent to hydroxyl groups, confirming the Tris headgroup structure [1].

Phospholipid structural biology Membrane lipidomics Bacterial phospholipid metabolism

Thin-Layer Chromatographic Differentiation: Phosphatidyl-tris vs. N-Acyl-PS and Phosphatidylserine

Two-dimensional TLC on boric acid-impregnated silica gel G plates (0.4 M boric acid) provides unambiguous separation of phosphatidyl-tris from both N-acyl-PS and phosphatidylserine (PS) [1]. In the first dimension (chloroform/methanol/water/ammonium hydroxide, 70:30:3:2 v/v), phosphatidyl-tris and PS exhibit identical Rf values, while N-acyl-PS migrates ahead of both [1]. In the second dimension using a neutral solvent (chloroform/methanol/water, 65:35:5 v/v), PS migrates ahead of phosphatidyl-tris, enabling complete resolution of all three lipids [1]. On one-dimensional silica gel H TLC (chloroform/methanol/ammonium hydroxide/water, 65:35:5:1 v/v), phosphatidyl-tris has an Rf of 0.4, migrating between phosphatidylcholine (Rf 0.3) and phosphatidic acid (Rf 0.07), with a ratio of 4:1:5 observed in reaction mixtures [2]. Critically, phosphatidyl-tris gives a positive fluorescamine reaction (confirming the presence of a primary amine), whereas neither N-acyl-PS nor PS produces a color reaction with ninhydrin [3].

Lipid chromatography Phospholipid purity analysis Analytical lipid chemistry

Differential Chemical Stability: Alkaline vs. Acidic Deacylation Defines Phosphatidyl-tris

A key chemical differentiation between phosphatidyl-tris and N-acyl-PS is their response to alkaline methanolysis. Alkaline methanolysis (0.2 N NaOH in methanol, 45 min at 45 °C) completely deacylates phosphatidyl-tris, yielding a total fatty acid:phosphorus ratio [(16:0 + 18:1)/P] of 2.06 and 1.98 in duplicate determinations, consistent with the expected two ester-linked fatty acids [1]. In contrast, N-acyl-PS subjected to the same alkaline conditions yields a (16:0 + 18:1)/P ratio of only 1.91 and 1.86, because the N-acyl-linked fatty acid resists alkaline hydrolysis [1]. Under acidic methanolysis (5% HCl in methanol, 180 min at 80 °C), both compounds are fully deacylated: N-acyl-PS yields (16:0 + 18:1)/P ratios of 2.79 and 2.83 (reflecting all three fatty acids—two ester-linked plus one N-acyl-linked), while phosphatidyl-tris yields 1.86 and 1.90 (two ester-linked fatty acids only) [1]. The 18:1/P ratios for N-acyl-PS shift from ~0.93 (alkaline) to ~1.81–1.94 (acidic), while phosphatidyl-tris 18:1/P remains approximately 1.86–1.90 under both conditions, confirming the absence of an N-acyl linkage [1].

Phospholipid chemical stability Lipid degradation analysis Analytical lipid chemistry

Biological Accumulation: Tris-Headgroup Lipid Replaces Up to 40% of Total Phospholipid in Bacterial Membranes

In R. sphaeroides strain M29-5 grown in Tris-supplemented medium, the lipid now identified as phosphatidyl-tris accumulates to as much as 40% of total whole-cell phospholipid [1]. This accumulation occurs primarily at the expense of phosphatidylethanolamine (PE), the normally dominant zwitterionic phospholipid in these bacterial membranes [1]. Under identical growth conditions (20 mM Tris), related bacteria show quantitatively different accumulation: R. capsulata accumulates the lipid to approximately 28% of total phospholipid, and Paracoccus denitrificans to approximately 33% [1]. Without Tris supplementation, this lipid represents only 1.0–2.0% of total phospholipid across all tested Rhodospirillaceae strains [1]. In a cross-species study, P. aeruginosa grown in Tris-buffered medium was shown to produce not only phosphatidyltris(hydroxymethyl)aminomethane but also diphosphatidyltris(hydroxymethyl)aminomethane and lysophosphatidyltris derivatives, with the presence of these exogenous phospholipids correlating with decreased minimal inhibitory concentrations (MICs) for multiple antibiotic classes including fluoroquinolones, aminoglycosides, β-lactams, and polymyxins [2].

Bacterial membrane biogenesis Phospholipid metabolism Tris-induced lipid remodeling

Enzymatic Synthesis Route: Phospholipase D-Catalyzed Transphosphatidylation Defines a Unique Production Pathway

Phosphatidyl-tris is synthesized via transphosphatidylation catalyzed by phospholipase D (PLD) from cabbage (Boehringer Mannheim), using phosphatidylcholine (PC) as the phosphatidyl donor and Tris as the acceptor alcohol [1]. The BRENDA enzyme database records this reaction formally as: 1,2-dioleoyl-sn-glycerophosphocholine + tris(hydroxymethyl)-aminomethane → choline + 1,2-dioleoyl-sn-glycerophospho-tris(hydroxymethyl)-aminomethane, catalyzed by PLD (EC 3.1.4.4) [2]. This enzymatic route is distinct from the biosynthetic pathway of natural phospholipids (which proceeds via CDP-diacylglycerol intermediates) and from the chemical synthesis of N-acyl-PS (which requires N-acylation of phosphatidylserine). In preparative-scale syntheses, the reaction mixture yields phosphatidyl-tris, phosphatidylcholine, and phosphatidic acid in a ratio of 4:1:5, with phosphatidyl-tris purified by preparative TLC [3]. The availability of this enzymatic route means that phosphatidyl-tris can be produced without complex multi-step organic synthesis, though the presence of phosphatidic acid (from competing hydrolysis) requires chromatographic purification.

Enzymatic phospholipid synthesis Phospholipase D transphosphatidylation Biocatalytic lipid production

Commercial Purity Benchmark and Identity Verification Specifications

As a specialized research phospholipid not produced at industrial scale, phosphatidyl-tris (CAS 131235-28-4) is available through custom synthesis suppliers with a typical purity specification of ≥95% . The compound's molecular identity is defined by its IUPAC name: [(2R)-3-[[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, with InChI Key YIOFGSXRHXGDLX-NZFSMJPNSA-N . The canonical SMILES string provides an unambiguous computational identifier for database searching and procurement verification: CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC . Physicochemical properties relevant to handling include: density 1.049 g/cm³, boiling point 823.6 °C at 760 mmHg, refractive index 1.494, flash point 451.9 °C, and vapor pressure 1.92 × 10⁻³¹ mmHg at 25 °C . For identity verification upon receipt, the combined TLC Rf (0.4 on silica H with CHCl₃/MeOH/NH₄OH/H₂O 65:35:5:1), positive fluorescamine reaction, and characteristic ¹H and ¹³C NMR spectra described in Section 3.1–3.3 above constitute the authoritative acceptance criteria [1].

Phospholipid quality control Lipid procurement specifications Custom synthesis acceptance criteria

High-Value Application Scenarios for Phosphatidyl-tris in Research and Industrial Procurement


Bacterial Membrane Lipidomics: Tris-Induced Phospholipid Remodeling Studies

Phosphatidyl-tris is the essential reference standard for lipidomic studies investigating Tris-induced phospholipid alterations in bacterial membranes. As demonstrated by Donohue et al. (1982), Tris-supplemented growth media induce R. sphaeroides to replace up to 40% of its total phospholipid with this Tris-headgroup lipid at the expense of phosphatidylethanolamine [1]. Researchers using Tris-buffered growth media for Rhodobacter, Rhodopseudomonas, Paracoccus, or Pseudomonas cultures must account for the potential biosynthesis of phosphatidyl-tris and its derivatives (including diphosphatidyltris and lysophosphatidyltris) as confounding variables in membrane lipid analysis [2]. Authentic phosphatidyl-tris standard is required for accurate identification and quantification of these lipids in bacterial lipid extracts via TLC, LC-MS, or NMR.

Quality Control Standard for Tris-Buffered Bioprocess Media Development

In bioprocess development where Tris is used as the buffering agent for bacterial fermentation or recombinant protein production, phosphatidyl-tris can form as an unintended metabolic byproduct that alters membrane composition and, as shown in P. aeruginosa, can modify antibiotic susceptibility profiles—decreasing MIC values for fluoroquinolones, aminoglycosides, β-lactams, and polymyxins [1]. Procurement of phosphatidyl-tris as a reference standard enables process analytical technology (PAT) workflows to monitor and control this lipid impurity, ensuring batch-to-batch consistency in membrane lipid composition when Tris-buffered media are employed.

Phospholipase D Substrate Specificity and Inhibitor Screening

Phosphatidyl-tris serves as a unique product standard for phospholipase D (PLD) enzyme assays investigating transphosphatidylation activity with amino-alcohol acceptors. The BRENDA database records the PLD-catalyzed reaction of 1,2-dioleoyl-sn-glycerophosphocholine with Tris to yield phosphatidyl-tris and choline [1]. Unlike the more commonly studied transphosphatidylation products (e.g., phosphatidylglycerol, phosphatidylethanolamine, or phosphatidylserine), the Tris headgroup product provides a distinct chromatographic (Rf 0.4) and spectroscopic signature that can be used to develop selective PLD activity assays or to screen for inhibitors that differentially affect hydrolysis vs. transphosphatidylation pathways.

Model Membrane Biophysics with Non-Natural Headgroup Lipids

Phosphatidyl-tris offers a structurally defined, non-natural phospholipid for membrane biophysics studies where the Tris headgroup's three hydroxymethyl groups and primary amine provide unique hydrogen-bonding capacity and pH-dependent charge properties distinct from natural phospholipid headgroups (choline, ethanolamine, serine, glycerol). The complete spectroscopic characterization (IR, ¹³C NMR, ¹H NMR) and chromatographic behavior established by Schmid et al. (1991) [1] enables precise quantification of lipid incorporation into model membrane systems (liposomes, supported bilayers, Langmuir monolayers). The primary amine reactivity with fluorescamine [1] further allows fluorescent tracking of this lipid in membrane mixing, fusion, or lipid transfer assays without requiring additional fluorescent labeling.

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